Cas no 29239-89-2 (2-methyl-4-ethylimidazole)

2-Methyl-4-ethylimidazole (CAS 931-36-2) is a heterocyclic organic compound primarily used as a catalyst in epoxy resin curing systems. Its key advantages include high reactivity, which accelerates the cross-linking process, and excellent thermal stability, ensuring consistent performance under elevated temperatures. The compound’s low volatility and compatibility with various epoxy formulations make it a reliable choice for industrial applications such as adhesives, coatings, and composite materials. Additionally, its efficient catalytic properties contribute to improved mechanical strength and chemical resistance in cured epoxy products. The structural stability of 2-methyl-4-ethylimidazole further enhances its suitability for high-performance applications requiring precise curing control.
2-methyl-4-ethylimidazole structure
2-methyl-4-ethylimidazole structure
商品名:2-methyl-4-ethylimidazole
CAS番号:29239-89-2
MF:C6H10N2
メガワット:110.157
CID:53451
PubChem ID:11194304

2-methyl-4-ethylimidazole 化学的及び物理的性質

名前と識別子

    • 2-methyl-4-ethylimidazole
    • 4-Ethyl-2-methyl-1H-imidazole
    • 1H-Imidazole, 5-ethyl-2-methyl-
    • 5-ethyl-2-methyl-1H-imidazole
    • 4-Aethyl-2-methylimidazol
    • AC-6186
    • QC-7431
    • AKOS006350131
    • F95463
    • SCHEMBL152067
    • 29239-89-2
    • FT-0725728
    • ethylmethylimidazole
    • DTXSID40458228
    • A876504
    • LINALYLISOVALERATE
    • RIAHASMJDOMQER-UHFFFAOYSA-N
    • MDL: MFCD11846233
    • インチ: 1S/C6H10N2/c1-3-6-4-7-5(2)8-6/h4H,3H2,1-2H3,(H,7,8)
    • InChIKey: RIAHASMJDOMQER-UHFFFAOYSA-N
    • ほほえんだ: CCC1=CN=C(C)N1

計算された属性

  • せいみつぶんしりょう: 110.08400
  • どういたいしつりょう: 110.084398327g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 72.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • 密度みつど: 1.000
  • ふってん: 276 ºC
  • フラッシュポイント: 137 ºC
  • 屈折率: 1.514
  • PSA: 28.68000
  • LogP: 1.28050

2-methyl-4-ethylimidazole セキュリティ情報

2-methyl-4-ethylimidazole 税関データ

  • 税関コード:2933290090
  • 税関データ:

    中国税関コード:

    2933290090

    概要:

    2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2-methyl-4-ethylimidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M240900-100mg
2-Methyl-4-ethylimidazole
29239-89-2
100mg
$ 1800.00 2023-09-07
TRC
M240900-250mg
2-Methyl-4-ethylimidazole
29239-89-2
250mg
800.00 2021-08-03
Chemenu
CM187623-1g
4-Ethyl-2-methyl-1H-imidazole
29239-89-2 95%
1g
$598 2021-08-05
TRC
M240900-50mg
2-Methyl-4-ethylimidazole
29239-89-2
50mg
$839.00 2023-05-18
Chemenu
CM187623-1g
4-Ethyl-2-methyl-1H-imidazole
29239-89-2 95%
1g
$865 2023-01-19
Ambeed
A193727-1g
5-Ethyl-2-methyl-1H-imidazole
29239-89-2 95+%
1g
$798.0 2024-07-28
TRC
M240900-10mg
2-Methyl-4-ethylimidazole
29239-89-2
10mg
$184.00 2023-05-18
Alichem
A069002705-1g
5-Ethyl-2-methyl-1H-imidazole
29239-89-2 95%
1g
$646.40 2023-09-02

2-methyl-4-ethylimidazoleに関する追加情報

Professional Introduction to 2-methyl-4-ethylimidazole (CAS No. 29239-89-2)

2-methyl-4-ethylimidazole, with the chemical formula C₆H₁₀N₂, is a heterocyclic organic compound belonging to the imidazole family. This compound has garnered significant attention in the field of pharmaceutical research and industrial applications due to its unique structural properties and versatile reactivity. The presence of both methyl and ethyl substituents on the imidazole ring imparts distinct chemical characteristics, making it a valuable intermediate in synthesizing various bioactive molecules.

The CAS No. 29239-89-2 identifier firmly establishes this compound's place in the chemical registry, facilitating precise identification and communication among researchers and industry professionals. Imidazole derivatives are well-known for their role in medicinal chemistry, often serving as scaffolds for drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. The structural flexibility of 2-methyl-4-ethylimidazole allows for modifications that can enhance binding affinity to biological targets, a crucial factor in drug design.

Recent advancements in computational chemistry have enabled more efficient virtual screening of imidazole-based compounds for potential therapeutic applications. Studies utilizing molecular docking techniques have highlighted the interactions between 2-methyl-4-ethylimidazole and various protein targets, suggesting its utility in developing novel inhibitors. For instance, research has demonstrated its potential in modulating enzymes involved in inflammation pathways, which could lead to new treatments for chronic inflammatory conditions.

In industrial settings, 2-methyl-4-ethylimidazole is employed as a building block in the synthesis of more complex molecules. Its reactivity with nucleophiles and electrophiles allows for the introduction of diverse functional groups, facilitating the construction of pharmacophores. The compound's stability under various reaction conditions makes it a preferred choice for multi-step synthetic routes in pharmaceutical manufacturing.

The pharmacological profile of 2-methyl-4-ethylimidazole has been explored in several preclinical studies. Researchers have investigated its effects on ion channels, particularly those relevant to neurological function. Preliminary findings indicate that derivatives of this compound may exhibit properties similar to known neuroprotective agents, raising hopes for applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. These studies underscore the importance of 2-methyl-4-ethylimidazole as a lead compound for further drug development.

Environmental considerations also play a role in the evaluation of 2-methyl-4-ethylimidazole. Its biodegradability and toxicity profile have been assessed to ensure safe handling and disposal practices. Unlike some hazardous chemicals, imidazole derivatives generally exhibit low environmental persistence, making them suitable for use in processes where ecological impact is a concern.

The synthesis of 2-methyl-4-ethylimidazole typically involves condensation reactions between appropriate precursors under controlled conditions. Advances in catalytic methods have improved the efficiency and yield of these reactions, reducing waste generation and energy consumption. Such innovations align with global trends toward greener chemistry practices.

Future research directions for 2-methyl-4-ethylimidazole include exploring its potential as an agrochemical intermediate. Imidazole-based compounds have shown promise in developing pesticides with enhanced selectivity and reduced environmental impact. By leveraging the structural features of 2-methyl-4-ethylimidazole, scientists aim to create next-generation agrochemicals that support sustainable agriculture.

Collaborative efforts between academia and industry are essential for maximizing the therapeutic potential of 2-methyl-4-ethylimidazole. Open sharing of research data and resources accelerates the translation of laboratory findings into clinical applications. This synergy is critical for addressing unmet medical needs and improving patient outcomes.

In conclusion, 2-methyl-4-ethylimidazole (CAS No. 29239-89-2) represents a significant compound in modern chemical research. Its unique structural attributes and functional versatility position it as a key intermediate in pharmaceutical synthesis and a promising candidate for drug development. As scientific understanding progresses, further applications of this compound are expected to emerge, reinforcing its importance across multiple sectors.

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Amadis Chemical Company Limited
(CAS:29239-89-2)2-methyl-4-ethylimidazole
A876504
清らかである:99%
はかる:1g
価格 ($):718.0